molecular formula C12H17N B2981375 (2-Phenylcyclopentyl)methanamine CAS No. 1504990-93-5

(2-Phenylcyclopentyl)methanamine

Cat. No.: B2981375
CAS No.: 1504990-93-5
M. Wt: 175.275
InChI Key: RNJAXIVPJQBLBF-UHFFFAOYSA-N
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Description

“(2-Phenylcyclopentyl)methanamine” is a chemical compound used in scientific research. It is available for pharmaceutical testing . The compound is also known as “this compound HCl” and has a molecular weight of 211.73 .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H17N . This indicates that the compound consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .

Scientific Research Applications

Catalytic and Synthetic Applications

(2-Phenylcyclopentyl)methanamine, due to its structural characteristics, finds applications in catalytic processes and the synthesis of complex molecules. For instance, its derivatives, such as phenyl-substituted methanamines, are pivotal in the synthesis of unsymmetrical pincer palladacycles, which have shown good activity and selectivity in catalytic applications (Roffe, Walsh, 2018). These palladacycles are instrumental in various organic transformations, highlighting the versatility of phenylcyclopentyl methanamine derivatives in catalysis.

Biological Activity and Medicinal Chemistry

In medicinal chemistry, the structural motif of this compound is explored for its potential biological activities. For example, derivatives of this compound have been investigated for their biological activities, including the synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, which are studied for their broad spectrum of biological activity (Aghekyan et al., 2013). This underlines the potential of this compound and its derivatives in the development of new therapeutic agents.

Material Science and Coordination Chemistry

In the realm of material science and coordination chemistry, this compound derivatives serve as ligands in the formation of metal complexes with potential for various applications. For example, palladium(II) and platinum(II) complexes based on Schiff bases from phenylmethanamine derivatives have been synthesized and characterized, with investigations into their X-ray structures and anticancer activities (Mbugua et al., 2020). These complexes exhibit interesting properties such as DNA-binding affinity and selective toxicity towards cancerous cell lines, showcasing the utility of this compound derivatives in the design of coordination compounds with biological relevance.

Safety and Hazards

“(2-Phenylcyclopentyl)methanamine” is classified under GHS05 and GHS07 hazard pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(2-phenylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJAXIVPJQBLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-phenylcyclopentane carboxamide (900 mg, 4.76 mmol) in THF (15 mL) was added dropwise to a cold (0° C.) suspension of LAH (271 mg, 7.13 mmol) in THF (15 mL). The cooling bath was removed and the mixture was stirred for 2.5 h. The reaction was quenched with MeOH (2 mL) and then 1N HCl (2 mL). The mixture was filtered through Celite. The filtrate was diluted with EtOAc and washed with sat'd sodium bicarbonate (3×), washed with brine, dried over potassium carbonate. and concentrated to give (2-phenylcyclopentyl)methanamine as a clear oil. (760 mg, 91.2%). 1H NMR (400 MHz, CHLOROFORM-d) δ 7.37-7.14 (m, 5H), 2.76 (dd, J=12.5, 4.8 Hz, 1H), 2.67-2.51 (m, 2H), 2.18-1.96 (m, 3H), 1.92-1.65 (m, 3H), 1.53-1.33 (m, 3H). LCMS: M+1=176.18.
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
271 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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